molecular formula C10H7NaO3S B072267 Sodium 1-naphthalenesulfonate CAS No. 1321-69-3

Sodium 1-naphthalenesulfonate

Cat. No. B072267
CAS RN: 1321-69-3
M. Wt: 230.22 g/mol
InChI Key: HIEHAIZHJZLEPQ-UHFFFAOYSA-M
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Description

Sodium 1-naphthalenesulfonate is a derivative of sulfonic acid which contains a naphthalene functional unit . It is used as a detection reagent to investigate ion-pair high-performance liquid chromatographic retention behavior of copper (II)-1-oxa-4,7,10,13-tetraazacyclopentadecane complex .


Synthesis Analysis

Sodium 1-naphthalenesulfonate is produced on a large scale by condensation of naphthalenesulfonate or alkylnaphthalenesulfonates with formaldehyde . Another method involves reacting naphthalene with sulfuric acid to produce a sulfonic acid, which is then reacted with sodium hydroxide to produce the final product .


Molecular Structure Analysis

The empirical formula of Sodium 1-naphthalenesulfonate is C10H7NaO3S . Its molecular weight is 230.22 .


Chemical Reactions Analysis

Upon heating with dilute aqueous acid, Sodium 1-naphthalenesulfonate reverts to naphthalene . Fusion with sodium hydroxide followed by acidification gives 1-naphthol .


Physical And Chemical Properties Analysis

Sodium 1-naphthalenesulfonate appears as deliquescent crystals . It is soluble in water, alcohol, and ether . It is combustible .

Scientific Research Applications

  • Solubility Measurement and Production Optimization : Sodium 1-naphthalenesulfonate's solubility in aqueous sodium hydroxide solutions has been measured to optimize the production of 2-naphthol. This involves a strategy based on solubility differences to overcome drawbacks of the traditional naphthalene blowing process, leading to better separation effects (Zhao et al., 2017).

  • Solid-Liquid Equilibrium Study : Studies on solid-liquid equilibria in ternary systems involving sodium 1-naphthalenesulfonate have been conducted to understand its solubility behavior in different conditions, which is crucial for industrial applications (Rongrong et al., 2014).

  • Equilibrium Solubility in Different Solvents : Research has been conducted on the equilibrium solubility of sodium 1-naphthalenesulfonate in various solvent mixtures, providing essential data for chemical processes and applications (Li et al., 2015).

  • Thermodynamic Modeling : The solubility of sodium 1-naphthalenesulfonate in different organic solvents and the modeling of these solutions' thermodynamic properties have been studied. This is significant for understanding the mixing properties and behavior of solutions in various industrial processes (Lu et al., 2017).

  • Cosmetic Formulation Safety : Sodium 1-naphthalenesulfonate has been assessed for its safety in cosmetic formulations. Studies have shown that it is safe as used in cosmetics for skin application, though more data is needed for formulations that may be ingested or contact mucous membranes (International Journal of Toxicology, 2003).

  • Stabilization of Silver Nanoparticles : Sodium 1-naphthalenesulfonate-functionalized reduced graphene oxide has been used to stabilize silver nanoparticles, enhancing their antibacterial activity and reducing cytotoxicity, which is promising for practical applications in antibacterial solutions (Cai et al., 2012).

  • Interfacial Tension Studies : Sodium 1-naphthalenesulfonate's effect on the interfacial activity of cationic surfactants in water/oil systems has been investigated, providing insights into surfactant/salt interactions and applications in crude oil recovery (Lv et al., 2020).

Safety And Hazards

Sodium 1-naphthalenesulfonate causes skin irritation and serious eye damage . It is harmful if inhaled and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

sodium;naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEHAIZHJZLEPQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042394
Record name Sodium 1-naphthalenesulfonate
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Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1-naphthalenesulfonate

CAS RN

130-14-3, 1321-69-3
Record name Sodium 1-naphthalenesulfonate
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Record name Sodium naphthalenesulfonate
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Record name 1-Naphthalenesulfonic acid, sodium salt (1:1)
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Record name Naphthalenesulfonic acid, sodium salt (1:1)
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Record name Sodium 1-naphthalenesulfonate
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Record name Sodium naphthalene-1-sulphonate
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Record name SODIUM 1-NAPHTHALENESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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